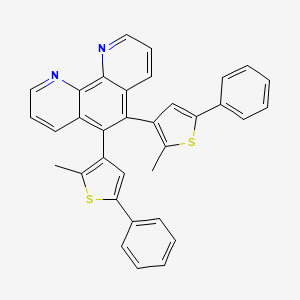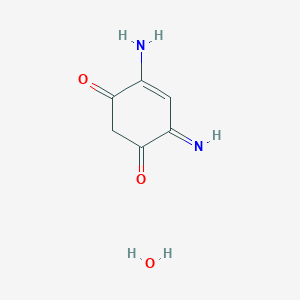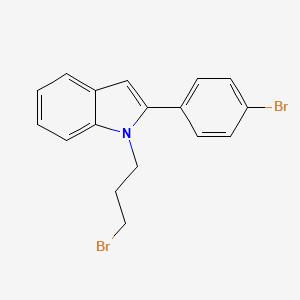![molecular formula C17H18Cl2N2O3S B14181176 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide CAS No. 922709-23-7](/img/structure/B14181176.png)
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C17H18Cl2N2O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of dichlorobenzene, morpholine, and sulfonamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)aniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Purification: The resulting intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene moiety.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonamide group.
Scientific Research Applications
3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: This compound shares structural similarities with 3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide but has additional chlorine atoms and a trichlorophenoxy group.
3,4-Dichloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide: This compound has a similar core structure but differs in the substituents attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922709-23-7 |
|---|---|
Molecular Formula |
C17H18Cl2N2O3S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(morpholin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c18-15-6-5-14(11-16(15)19)25(22,23)20-17-4-2-1-3-13(17)12-21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2 |
InChI Key |
XXYWNEPBJTVEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)

![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)



![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)

![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)


